(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid
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Description
(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid, also known as 2E-3-5-4-ethoxycarbonylphenyl-2-furanylprop-2-enoic acid, is a carboxylic acid with a wide range of applications in scientific research. It is a compound that has been used in a variety of laboratory experiments, and its structure and properties have been studied extensively.
Scientific Research Applications
Boron Neutron Capture Therapy (BNCT)
(E)-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoic acid: and related boronic acids are actively studied for their potential in BNCT. Here’s why:
- Application : Researchers explore boronic acids as suitable carriers for neutron capture therapy , aiming to enhance tumor-specific delivery of boron atoms and improve therapeutic outcomes .
Drug Design and Delivery
Boronic acids, including our compound of interest, play a crucial role in drug development:
- Drug Delivery : These compounds can serve as drug carriers, enhancing targeted delivery to specific tissues or cells. Their stability and tunable properties allow for tailored drug release profiles .
Hydrolysis Susceptibility
Understanding the stability of boronic acids in water is essential for their practical use:
- pH Influence : The rate of hydrolysis significantly accelerates at physiological pH . Researchers must exercise caution when considering these boronic pinacol esters for pharmacological purposes .
Organic Synthesis and Materials Science
Boronic acids find applications beyond medicine:
- Materials Science : Boronic acids contribute to the design of functional materials, such as sensors, polymers, and supramolecular assemblies .
Chemical Biology and Bioorganic Chemistry
Researchers explore boronic acids in biological contexts:
- Fluorescent Probes : Modified boronic acids serve as fluorescent probes for detecting specific biomolecules .
Photopharmacology
Recent interest lies in developing light-responsive boronic acids:
properties
IUPAC Name |
(E)-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-2-20-16(19)12-5-3-11(4-6-12)14-9-7-13(21-14)8-10-15(17)18/h3-10H,2H2,1H3,(H,17,18)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZUPCPRLFUZQM-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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